molecular formula C19H23NO5 B5123246 1-(4-ethylphenyl)-N-[(4-methoxyphenyl)methyl]methanamine;oxalic acid

1-(4-ethylphenyl)-N-[(4-methoxyphenyl)methyl]methanamine;oxalic acid

Cat. No.: B5123246
M. Wt: 345.4 g/mol
InChI Key: AVNLJKHSMTVEEM-UHFFFAOYSA-N
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Description

1-(4-ethylphenyl)-N-[(4-methoxyphenyl)methyl]methanamine;oxalic acid is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an ethylphenyl group and a methoxyphenylmethyl group attached to a methanamine backbone, combined with oxalic acid.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-ethylphenyl)-N-[(4-methoxyphenyl)methyl]methanamine typically involves multi-step organic reactions. One common method includes the alkylation of 4-ethylphenylamine with 4-methoxybenzyl chloride under basic conditions to form the intermediate. This intermediate is then reacted with formaldehyde and hydrogen cyanide to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane or toluene.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques like chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

1-(4-ethylphenyl)-N-[(4-methoxyphenyl)methyl]methanamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy group, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Amines.

    Substitution: Alkylated derivatives.

Scientific Research Applications

1-(4-ethylphenyl)-N-[(4-methoxyphenyl)methyl]methanamine has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the production of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the manufacture of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-ethylphenyl)-N-[(4-methoxyphenyl)methyl]methanamine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact pathways depend on the biological context and the specific targets involved.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-ethylphenyl)-2-(4-methoxyphenyl)ethynylbenzene
  • 4-[(4-ethylphenyl)ethynyl]anisole

Uniqueness

1-(4-ethylphenyl)-N-[(4-methoxyphenyl)methyl]methanamine stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

1-(4-ethylphenyl)-N-[(4-methoxyphenyl)methyl]methanamine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO.C2H2O4/c1-3-14-4-6-15(7-5-14)12-18-13-16-8-10-17(19-2)11-9-16;3-1(4)2(5)6/h4-11,18H,3,12-13H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVNLJKHSMTVEEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CNCC2=CC=C(C=C2)OC.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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